REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[C:10]([CH:15]1[CH2:19]C[CH2:17][C:16]1=[O:20])([O:12][CH2:13][CH3:14])=[O:11].[C:21]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])(=[O:28])[C:22]1[CH:27]=[CH:26]C=CC=1.[CH3:35][C:36]1[CH:49]=CC=C[C:37]=1[C:38]([CH2:40][C:41](OCC)=O)=O.CI>>[CH3:19][CH:15]([C:16]([CH3:17])=[O:20])[C:10]([O:12][CH2:13][CH3:14])=[O:11].[CH3:1][C:29]1([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:26][CH2:27][CH2:22][C:21]1=[O:28].[CH3:35][C:36]1([CH3:49])[CH:37]=[CH:38][CH:40]=[CH:41][CH:5]1[C:3]([CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)CC(=O)OCC)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)C(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CCC1)=O)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C(=O)CC(=O)OCC)C=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[C:10]([CH:15]1[CH2:19]C[CH2:17][C:16]1=[O:20])([O:12][CH2:13][CH3:14])=[O:11].[C:21]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])(=[O:28])[C:22]1[CH:27]=[CH:26]C=CC=1.[CH3:35][C:36]1[CH:49]=CC=C[C:37]=1[C:38]([CH2:40][C:41](OCC)=O)=O.CI>>[CH3:19][CH:15]([C:16]([CH3:17])=[O:20])[C:10]([O:12][CH2:13][CH3:14])=[O:11].[CH3:1][C:29]1([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:26][CH2:27][CH2:22][C:21]1=[O:28].[CH3:35][C:36]1([CH3:49])[CH:37]=[CH:38][CH:40]=[CH:41][CH:5]1[C:3]([CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)CC(=O)OCC)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)C(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CCC1)=O)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C(=O)CC(=O)OCC)C=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |